molecular formula C11H15NO4 B13562594 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid CAS No. 2803851-88-7

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B13562594
CAS No.: 2803851-88-7
M. Wt: 225.24 g/mol
InChI Key: WFBKDOMKVKGRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with tert-butyl esters. One common method includes the use of tert-butyl dicarbonate (Boc anhydride) as a reagent to introduce the tert-butoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Ethers: Compounds like tert-butyl ethers share the tert-butoxy group and have similar reactivity.

    Pyrrole Derivatives: Other pyrrole derivatives with different substituents can be compared in terms of their chemical and biological properties.

Uniqueness

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring with a tert-butoxy group and a carboxylic acid group.

Properties

CAS No.

2803851-88-7

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

WFBKDOMKVKGRGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.